molecular formula C22H17N3O4S3 B2553810 (Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide CAS No. 540763-08-4

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide

Cat. No. B2553810
CAS RN: 540763-08-4
M. Wt: 483.58
InChI Key: HOYPZVHUPAJYNE-PDGQHHTCSA-N
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Description

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17N3O4S3 and its molecular weight is 483.58. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures Analysis

A study by Galushchinskiy et al. (2017) described the crystal structures of two acetamides related to the thioxothiazolidine core, highlighting the significance of structural analysis in understanding the physicochemical properties of such compounds. This research provides foundational knowledge for the design and synthesis of derivatives with potential therapeutic applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial Activity

Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based derivatives for their antimicrobial properties. Their research identified several compounds with significant activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This study underscores the compound's potential as a scaffold for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Anti-inflammatory Activities

Several studies have focused on the synthesis of novel derivatives containing the thioxothiazolidinone ring and evaluating their biological activities. For instance, research by Sunder and Maleraju (2013) on anti-inflammatory activity, and Kaminskyy et al. (2016) on antifibrotic and anticancer activities, have contributed to the understanding of how structural modifications affect biological efficacy. These studies collectively highlight the compound's versatility in drug design for various therapeutic areas, including cancer and inflammatory diseases (Sunder & Maleraju, 2013); (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

Hypoglycemic and Hypolipidemic Activities

The exploration of thiazolidinedione analogs for their hypoglycemic and hypolipidemic activities has been a significant area of research. Studies by Mehendale-Munj, Ghosh, and Ramaa (2011), and Nikaljea, Choudharia, and Une (2012) report the synthesis of novel compounds with potent activity in reducing blood glucose and lipid levels in animal models, demonstrating the potential of such compounds in managing type-2 diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011); (Nikaljea, Choudharia, & Une, 2012).

properties

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S3/c1-28-17-11-14(7-8-16(17)29-13-19(26)24-21-23-9-10-31-21)12-18-20(27)25(22(30)32-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYPZVHUPAJYNE-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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